N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H28N4O8S and its molecular weight is 652.68. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Chern et al. (1988) discussed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, which could be related to the synthesis or functionalization of compounds similar to the one . This work highlights synthetic strategies and reactions relevant to the development of complex quinazoline derivatives (Chern, Shish, Chang, Chan, & Liu, 1988).
Kim (1981) reported the synthesis of 5H-Benzoxazolo[3,2-a]quinazolin-5-ones, providing insights into the creation of benzoxazole and quinazolinone frameworks, which could be pertinent to understanding reactions and applications of the target compound (Kim, 1981).
Potential Biological Activities
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. This study may suggest potential biological applications for similar complex molecules, highlighting the importance of structure-activity relationships in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Özyanik et al. (2012) explored the antimicrobial activities of quinoline derivatives, which might provide a basis for investigating the antimicrobial potential of related compounds like the one (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Advanced Materials and Catalysis
- Imamoto et al. (2012) developed P-chiral phosphine ligands for asymmetric hydrogenation, showcasing how complex organic molecules can be utilized in catalysis and materials science. Such methodologies could be relevant for the synthesis or application of the target compound in catalytic processes (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O8S/c1-42-24-4-2-3-23(12-24)36-31(39)17-47-34-37-26-14-30-29(45-19-46-30)13-25(26)33(41)38(34)16-20-5-8-22(9-6-20)32(40)35-15-21-7-10-27-28(11-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIPTIPPIGYWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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